Scientific Field: Pharmacology
Summary of Application: Alibendol is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body.
Methods of Application: A high-performance liquid chromatography with ultraviolet detector (HPLC-UV) method was developed for quantification of alibendol in human plasma.
Results or Outcomes: The Cmax, T1/2 and AUC0-t of alibendol were 5.82 ± 1.40 μg/mL, 1.47 ± 0.43 h, 10.62 ± 2.40 μg·h/mL, respectively.
Scientific Field: Veterinary Pharmacology
Summary of Application: Alibendol is used in pharmacokinetic studies in dogs to understand its absorption, distribution, metabolism, and excretion in the canine body.
Methods of Application: A sensitive, acetonitrile-free, high performance liquid chromatography method was developed for the quantitation of alibendol concentrations in dog plasma.
Results or Outcomes: The within-run precision showed RSD values between 5.83 and 16.96 %.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: Alibendol is studied for its encapsulation within the cavity of β-cyclodextrin.
Methods of Application: The study uses spectroscopic methodologies to explore the encapsulation of Alibendol with β-cyclodextrin.
Alibendol is a chemical compound known for its therapeutic properties, particularly as an antispasmodic and choleretic agent. Its full chemical name is 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide. This compound is primarily utilized in the treatment of digestive system disorders, including indigestion, nausea, and vomiting. Alibendol's structure includes a hydroxy group, methoxy group, and an allyl side chain that contribute to its biological activity and pharmacological effects .
Alibendol exhibits significant biological activity, primarily as an antispasmodic and choleretic agent. Its antispasmodic properties help alleviate muscle spasms in the gastrointestinal tract, making it beneficial for conditions like irritable bowel syndrome. Additionally, as a choleretic agent, it promotes bile secretion from the liver, aiding in digestion and fat absorption . Research has also indicated potential applications in treating other digestive disorders due to its ability to modulate gastrointestinal motility and secretion.
The synthesis of Alibendol involves several steps:
These methods demonstrate the complexity of synthesizing Alibendol while highlighting the importance of precise reaction conditions to achieve high yields.
Alibendol is primarily applied in:
Its applications underline its significance in both clinical settings and research environments focused on gastrointestinal health .
Studies on Alibendol's interactions reveal that it may influence various metabolic pathways. It has been shown to interact with other drugs metabolized by liver enzymes, potentially leading to altered pharmacokinetics when administered concurrently with certain medications. Understanding these interactions is crucial for optimizing therapeutic regimens involving Alibendol and minimizing adverse effects .
Several compounds share structural or functional similarities with Alibendol. Here are some notable examples:
Compound Name | Similarities | Unique Features |
---|---|---|
Choleretic Agent A | Antispasmodic properties | More potent bile secretion stimulation |
Antispasmodic B | Structural resemblance | Different mechanism of action |
Digestive Aid C | Used for similar digestive disorders | Broader application spectrum |
Alibendol stands out due to its specific combination of antispasmodic and choleretic activities along with its unique chemical structure that allows for targeted therapeutic effects in digestive health.